![molecular formula C7H12N4O2 B14165420 [3-(Ethoxymethyl)-2,6-dihydro-1,3,5-oxadiazin-4-yl]cyanamide CAS No. 89049-28-5](/img/structure/B14165420.png)
[3-(Ethoxymethyl)-2,6-dihydro-1,3,5-oxadiazin-4-yl]cyanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(Ethoxymethyl)-2,6-dihydro-1,3,5-oxadiazin-4-yl]cyanamide is a chemical compound that belongs to the class of oxadiazines. This compound is characterized by the presence of an oxadiazine ring, which is a six-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom. The ethoxymethyl group and cyanamide functionality further define its chemical structure, making it a unique entity in the realm of organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Ethoxymethyl)-2,6-dihydro-1,3,5-oxadiazin-4-yl]cyanamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethoxymethyl hydrazine with cyanogen bromide, followed by cyclization in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the oxadiazine ring.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations. This method not only enhances the efficiency of the synthesis but also minimizes the risk of side reactions and impurities.
Análisis De Reacciones Químicas
Types of Reactions
[3-(Ethoxymethyl)-2,6-dihydro-1,3,5-oxadiazin-4-yl]cyanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxadiazine oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where the ethoxymethyl group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in dry ether under reflux conditions.
Substitution: Amines or thiols in the presence of a base like sodium hydride in an aprotic solvent such as dimethylformamide.
Major Products Formed
Oxidation: Oxadiazine oxides.
Reduction: Reduced oxadiazine derivatives.
Substitution: Substituted oxadiazine compounds with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [3-(Ethoxymethyl)-2,6-dihydro-1,3,5-oxadiazin-4-yl]cyanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its derivatives have shown promise in inhibiting certain enzymes and pathways, making it a candidate for further investigation in drug development.
Medicine
In medicine, the compound’s derivatives are explored for their therapeutic potential. Preliminary studies suggest that they may possess anti-inflammatory and antimicrobial properties, which could be beneficial in treating various diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and agrochemicals. Its stability and reactivity make it suitable for various applications, including the synthesis of pesticides and herbicides.
Mecanismo De Acción
The mechanism of action of [3-(Ethoxymethyl)-2,6-dihydro-1,3,5-oxadiazin-4-yl]cyanamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects. The exact molecular targets and pathways involved depend on the specific derivative and its application.
Comparación Con Compuestos Similares
Similar Compounds
- [3-(Methoxymethyl)-2,6-dihydro-1,3,5-oxadiazin-4-yl]cyanamide
- [3-(Propoxymethyl)-2,6-dihydro-1,3,5-oxadiazin-4-yl]cyanamide
- [3-(Butoxymethyl)-2,6-dihydro-1,3,5-oxadiazin-4-yl]cyanamide
Uniqueness
Compared to its analogs, [3-(Ethoxymethyl)-2,6-dihydro-1,3,5-oxadiazin-4-yl]cyanamide exhibits unique properties due to the ethoxymethyl group. This group influences the compound’s reactivity, solubility, and overall stability, making it distinct in its chemical behavior and applications.
Propiedades
Número CAS |
89049-28-5 |
|---|---|
Fórmula molecular |
C7H12N4O2 |
Peso molecular |
184.20 g/mol |
Nombre IUPAC |
[3-(ethoxymethyl)-2,6-dihydro-1,3,5-oxadiazin-4-yl]cyanamide |
InChI |
InChI=1S/C7H12N4O2/c1-2-12-5-11-6-13-4-10-7(11)9-3-8/h2,4-6H2,1H3,(H,9,10) |
Clave InChI |
OIJFDMIFPSAOCG-UHFFFAOYSA-N |
SMILES canónico |
CCOCN1COCN=C1NC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


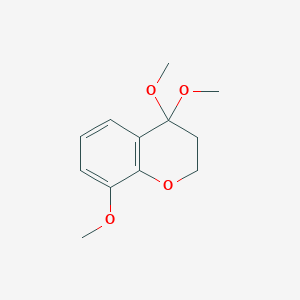
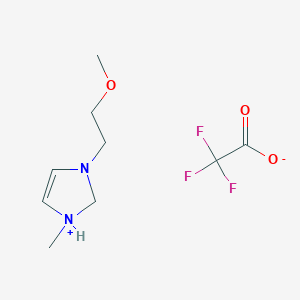

![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-(cyanomethyl)-4-hydroxy-](/img/structure/B14165361.png)
![2-[3-(4-Oxo-1,2,3-benzotriazin-3-yl)propanoylamino]acetic acid](/img/structure/B14165370.png)
![3-(Furan-2-ylmethyl)-2-(4-methylphenyl)imidazo[4,5-b]quinoxaline](/img/structure/B14165375.png)
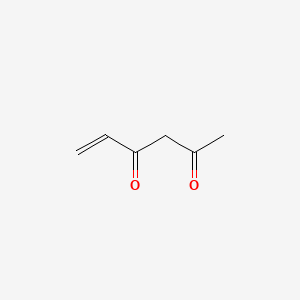
![10-[3-[4-(2-Phenoxyethyl)piperazin-1-yl]propyl]-2-(trifluoromethyl)phenothiazine](/img/structure/B14165380.png)

![4-{[N-(Benzenesulfonyl)-N-(4-fluorophenyl)glycyl]amino}benzamide](/img/structure/B14165389.png)
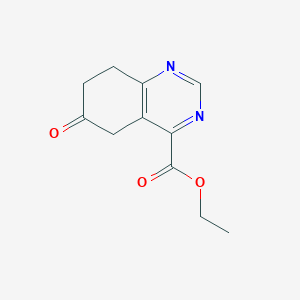
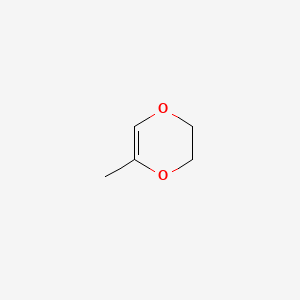
![2-[5-Methyl-1-(2-morpholin-4-ylethyl)-2-oxoindol-3-ylidene]propanedinitrile](/img/structure/B14165401.png)
![Methyl 2'-ethyl-2',4b',8'-trimethyldodecahydro-2'h-spiro[1,3-dithiolane-2,1'-phenanthrene]-8'-carboxylate](/img/structure/B14165405.png)
